molecular formula C18H16N2O3 B3013919 (Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide CAS No. 16552-12-8

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide

Cat. No.: B3013919
CAS No.: 16552-12-8
M. Wt: 308.337
InChI Key: IMMGIADQLYFVLO-KAMYIIQDSA-N
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Description

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide, also known as MitoTam, is a compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Scientific Research Applications

Electrochromic and Electrofluorescent Materials

A study by Sun et al. (2016) explored electroactive polyamides with bis(diphenylamino)-fluorene units, revealing their excellent solubility, outstanding thermal stability, and remarkable reversible electrochromic characteristics. This research showcases the potential of similar compounds in developing advanced materials for electronics and optoelectronics (Sun et al., 2016).

Mechanofluorochromic Properties

Research by Song et al. (2015) on 3-aryl-2-cyano acrylamide derivatives, including compounds similar to "(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide," demonstrated distinct optical properties influenced by their stacking mode. This study indicates potential applications in developing materials with tunable optical properties (Song et al., 2015).

Asymmetric Catalysis

Imamoto et al. (2012) discussed the synthesis of rigid P-chiral phosphine ligands for asymmetric catalysis, highlighting the versatility of similar compounds in facilitating highly selective chemical transformations. This research has implications for the synthesis of chiral pharmaceuticals and fine chemicals (Imamoto et al., 2012).

Crystal Packing Interactions

Zhang et al. (2011) investigated the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, uncovering the significance of N⋯π and O⋯π interactions. This study contributes to the understanding of molecular interactions in solid states, with potential applications in the design of molecular crystals (Zhang et al., 2011).

Directed Arylation and Alkenylation

A study by Ilies et al. (2017) on the iron/zinc-co-catalyzed directed arylation and alkenylation of C(sp3)–H bonds presents a novel methodology for C–C bond formation using organoborate reagents. This research opens new avenues for the functionalization of amides and similar compounds (Ilies et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources .

Future Directions

The future directions for this compound are not explicitly mentioned in the available resources .

Mechanism of Action

Target of Action

Similar compounds, such as almonertinib, are known to target theEGFR tyrosine kinase . This enzyme plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

Mode of Action

Compounds with similar structures, such as almonertinib, inhibit egfr tyrosine kinase by targeting egfr-sensitizing and t790m resistance mutations . This inhibition disrupts the signaling pathways, leading to a decrease in cell proliferation and growth.

Properties

IUPAC Name

(Z)-2-cyano-N,3-bis(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-7-3-13(4-8-16)11-14(12-19)18(21)20-15-5-9-17(23-2)10-6-15/h3-11H,1-2H3,(H,20,21)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMGIADQLYFVLO-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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